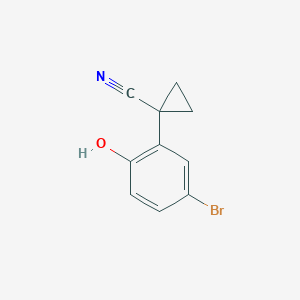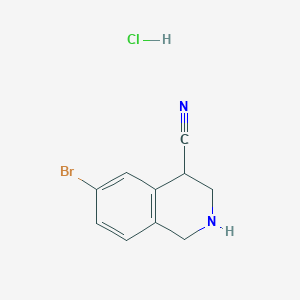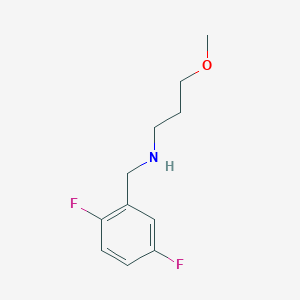
n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine: is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 5 positions, a methoxy group at the 3 position, and an amine group at the 1 position of the propan chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzyl alcohol.
Formation of Intermediate: The alcohol is converted to 2,5-difluorobenzyl bromide using phosphorus tribromide (PBr3) under anhydrous conditions.
Nucleophilic Substitution: The bromide is then reacted with 3-methoxypropan-1-amine in the presence of a base such as sodium hydride (NaH) to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: 2,5-Difluorobenzaldehyde or 2,5-difluorobenzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of fluorinated aromatic compounds.
Biology and Medicine:
- Potential applications in drug discovery due to its structural features that may interact with biological targets.
- Investigated for its role in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine is not fully elucidated, but it is believed to interact with specific molecular targets through its amine and methoxy groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
- 2,5-Difluorobenzyl alcohol
- 2,5-Difluorobenzyl bromide
- 2,5-Difluorobenzylamine
Uniqueness: n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine is unique due to the presence of both methoxy and amine groups on the propan chain, which can lead to distinct chemical and biological properties compared to its analogs. The combination of these functional groups with the difluorobenzyl moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
AJWWKIRIHVINJO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


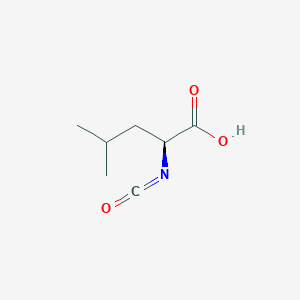
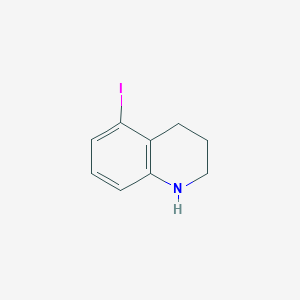
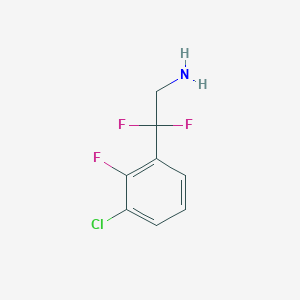
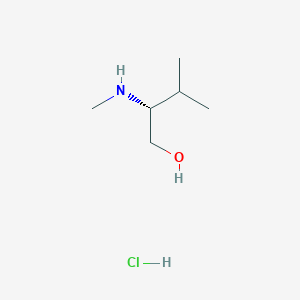

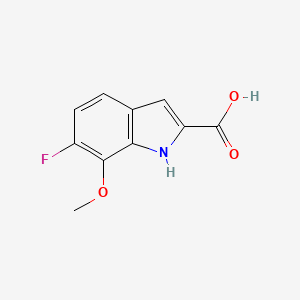
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)

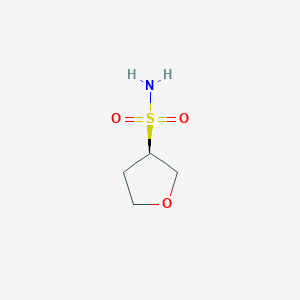

![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
